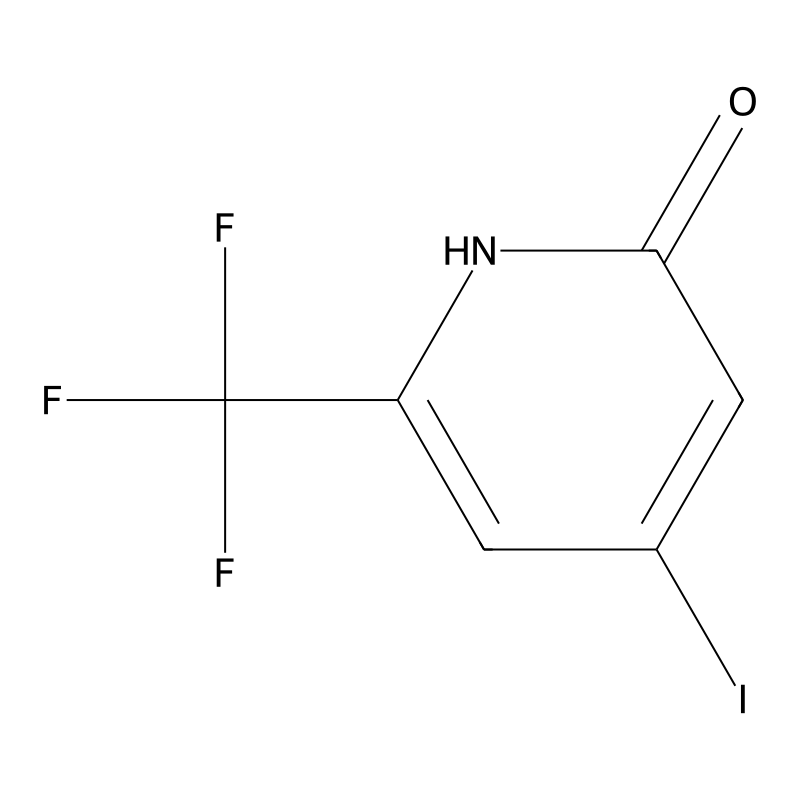

2-Hydroxy-4-iodo-6-(trifluoromethyl)pyridine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

It's important to note that this is speculative based on general chemical principles.

2-Hydroxy-4-iodo-6-(trifluoromethyl)pyridine is a heterocyclic organic compound characterized by a pyridine ring that includes a hydroxyl group, an iodine atom, and a trifluoromethyl group. This compound has the molecular formula C7H4F3INO and is notable for its unique combination of functional groups, which can influence its chemical reactivity and biological activity. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a subject of interest in medicinal chemistry and material science.

- Substitution Reactions: The iodine atom can be replaced by nucleophiles through nucleophilic substitution reactions.

- Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, where the iodine atom is replaced with an aryl or alkyl group.

- Oxidation and Reduction: The hydroxyl and trifluoromethyl groups can be subjected to oxidation or reduction under specific conditions.

Common reagents for these reactions include sodium iodide for nucleophilic substitution and palladium catalysts for coupling reactions. The products formed depend on the specific conditions used in each reaction .

The biological activity of 2-hydroxy-4-iodo-6-(trifluoromethyl)pyridine is linked to its ability to interact with various molecular targets, including enzymes and receptors. The trifluoromethyl group may enhance its binding affinity due to increased hydrophobic interactions. Preliminary studies indicate potential applications in treating diseases where modulation of specific pathways is beneficial, although detailed pharmacological profiles are still under investigation .

Several synthetic routes have been developed for 2-hydroxy-4-iodo-6-(trifluoromethyl)pyridine:

- Direct Halogenation: Starting from 2-hydroxy-6-(trifluoromethyl)pyridine, iodine can be introduced via electrophilic aromatic substitution.

- Trifluoromethylation: The trifluoromethyl group can be added using reagents like trifluoroacetic acid in the presence of catalysts.

- One-Pot Syntheses: Recent methodologies involve one-pot reactions that integrate multiple steps into a single process, improving efficiency and yield .

The compound has several potential applications:

- Pharmaceuticals: It may serve as a lead compound in drug development due to its unique structural features.

- Agricultural Chemicals: Its biological activity suggests potential use as a pesticide or herbicide.

- Material Science: The compound's properties may be exploited in the development of advanced materials with specific electronic or optical characteristics .

Interaction studies involving 2-hydroxy-4-iodo-6-(trifluoromethyl)pyridine focus on its binding affinity to various biological targets. These studies often employ techniques such as molecular docking simulations and enzyme inhibition assays to elucidate its mechanism of action. Initial results indicate that the compound may inhibit certain enzymes involved in metabolic pathways, suggesting therapeutic potential .

Several compounds share structural similarities with 2-hydroxy-4-iodo-6-(trifluoromethyl)pyridine. Here are some notable examples:

| Compound Name | Structural Features | Similarity Index |

|---|---|---|

| 4-Iodo-2-methoxy-6-(trifluoromethyl)pyridine | Methoxy group instead of hydroxyl | 0.75 |

| 4-Iodo-6-(trifluoromethyl)pyridin-3-amine | Amino group at position 3 | 0.73 |

| 3-Amino-2-chloro-6-(trifluoromethyl)pyridine | Chlorine atom at position 2 | 0.73 |

| 2-Chloro-4-methyl-6-(trifluoromethyl)pyridine | Methyl group at position 4 | 0.70 |

Uniqueness

The uniqueness of 2-hydroxy-4-iodo-6-(trifluoromethyl)pyridine lies in its combination of both hydroxyl and trifluoromethyl groups on the pyridine ring, which can significantly influence its chemical behavior and biological interactions compared to other similar compounds. This distinctive feature may enhance its solubility and reactivity, making it particularly valuable in various scientific fields .

2-Hydroxy-4-iodo-6-(trifluoromethyl)pyridine (molecular formula: C₆H₃F₃INO) is a heterocyclic aromatic compound characterized by a pyridine core substituted with hydroxyl (-OH), iodine (-I), and trifluoromethyl (-CF₃) groups at positions 2, 4, and 6, respectively. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the iodine atom provides a reactive site for cross-coupling reactions. The compound typically exists as a crystalline solid with a molecular weight of 288.99 g/mol. Its unique electronic properties arise from the electron-withdrawing effects of the -CF₃ group and the polarizable iodine atom, making it valuable in synthetic chemistry.

Historical Context and Discovery

The compound emerged as a derivative of trifluoromethylpyridine (TFMP), a class first synthesized in the 1960s via vapor-phase reactions. Early routes to 2-hydroxy-4-iodo-6-(trifluoromethyl)pyridine involved halogenation and hydrolysis of precursor pyridines. For example, 2-chloro-6-(trifluoromethyl)pyridine was iodinated using iodine monochloride or lithium diisopropylamide (LDA) to introduce the iodine substituent. Patent literature from the late 1990s details optimized hydrolysis methods, such as reacting 2-chloro-6-(trifluoromethyl)pyridine with aqueous alkali hydroxides at 140–160°C under autogenous pressure. These advances improved yields from <50% to >90%, enabling large-scale production.

Relevance in Contemporary Chemical Research

The compound’s reactivity and structural features have made it a key intermediate in agrochemicals, pharmaceuticals, and materials science. In agrochemistry, it serves as a precursor to fungicides and herbicides by enabling Suzuki-Miyaura couplings. Medicinal chemists exploit its iodine moiety for radioisotope labeling in drug discovery. Recent studies also highlight its role in synthesizing metal-organic frameworks (MOFs) and liquid crystals, where the -CF₃ group modulates electronic properties.

Scope and Objectives of the Review

This review focuses on the compound’s synthesis, physicochemical properties, and applications in organic synthesis. Excluded are discussions of toxicology, pharmacokinetics, and industrial manufacturing processes. The objectives are to:

- Summarize synthetic pathways and reaction mechanisms.

- Analyze spectroscopic and computational data.

- Evaluate applications in cross-coupling reactions and material design.

Retrosynthetic Analysis and Strategic Considerations

The synthesis of 2-hydroxy-4-iodo-6-(trifluoromethyl)pyridine requires careful strategic planning due to the challenging nature of introducing multiple functional groups with precise regioselectivity . Retrosynthetic analysis reveals several viable disconnection strategies that can be categorized into two main approaches: sequential functionalization of a preformed pyridine ring and convergent assembly via pyridine ring construction with pre-installed substituents [2].

The compound's molecular formula C₆H₃F₃INO presents unique electronic considerations, with the trifluoromethyl group serving as a strong electron-withdrawing substituent that significantly influences the reactivity patterns of the pyridine core . Strategic placement of the hydroxyl group at the 2-position provides both electronic activation and serves as a directing group for subsequent functionalization reactions [3].

Modern retrosynthetic strategies emphasize the importance of considering the electronic effects of each substituent when planning the synthetic sequence. The presence of the electron-withdrawing trifluoromethyl group at the 6-position creates a pronounced electronic bias that can be exploited for regioselective functionalization at the 4-position . This electronic complementarity forms the foundation for developing efficient synthetic routes.

Synthesis of the Pyridine Scaffold

Classical Pyridine Ring Construction

The classical Hantzsch synthesis remains one of the most widely employed methods for constructing pyridine rings, involving the condensation of β-keto acids, aldehydes, and ammonia or ammonium salts [2]. This multicomponent reaction proceeds through the formation of 1,4-dihydropyridine intermediates, which are subsequently oxidized to yield the aromatic pyridine products [4]. The reaction typically achieves yields of 70-90% under optimized conditions, though regioselectivity can be challenging when unsymmetrical substrates are employed.

The Chichibabin synthesis, developed in 1924, represents another classical approach that has found extensive industrial application [5]. This method involves the condensation of acetaldehyde, formaldehyde, and ammonia under elevated temperatures, producing pyridine in moderate yields of 60-80% [5]. While the reaction conditions are relatively harsh, the use of inexpensive reagents makes this approach economically attractive for large-scale production.

Modern variations of classical pyridine syntheses have incorporated improved reaction conditions and catalytic systems to enhance efficiency and selectivity. The Kröhnke synthesis, utilizing α-pyridinium methyl ketone salts and α,β-unsaturated carbonyl compounds, demonstrates excellent regioselectivity and typically achieves yields of 65-85% [5]. This method is particularly valuable for synthesizing 2,4,6-trisubstituted pyridines with predictable substitution patterns.

Modern Synthetic Approaches

Contemporary pyridine synthesis has been revolutionized by the development of transition metal-catalyzed [2+2+2] cycloaddition reactions [6]. These processes combine two alkyne units with a nitrile component in the presence of rhodium, cobalt, or other transition metal catalysts to generate highly substituted pyridines with excellent atom economy [7]. The methodology demonstrates remarkable functional group tolerance and typically achieves yields of 70-95%.

Photochemical valence isomerization represents another modern approach that has gained considerable attention for its mild reaction conditions and high selectivity [8]. This method involves the irradiation of pyridine N-oxides to generate reactive intermediates that undergo rearrangement to form functionalized pyridines [9]. The process is particularly valuable for accessing 3-substituted pyridines, which are challenging to obtain through traditional electrophilic aromatic substitution.

The development of microwave-assisted synthesis has significantly improved the efficiency of pyridine construction reactions [10]. These protocols typically reduce reaction times from hours to minutes while maintaining high yields and excellent selectivity. The use of microwave irradiation is particularly beneficial for multicomponent reactions, where the enhanced mixing and heating promote efficient product formation.

Electrophilic and Nucleophilic Substitution Strategies

The introduction of hydroxyl functionality at the 2-position of pyridine rings presents significant synthetic challenges due to the electron-deficient nature of the pyridine core [11]. Electrophilic aromatic substitution reactions typically proceed poorly on unactivated pyridines, requiring harsh conditions and often yielding poor regioselectivity [12]. However, the use of pyridine N-oxides as activated intermediates has proven highly effective for introducing electrophilic reagents at the 2- and 4-positions [13].

Nucleophilic substitution approaches have demonstrated greater success for 2-position functionalization. The Chichibabin reaction, involving the treatment of pyridine with sodium amide, represents a classic example of nucleophilic substitution leading to 2-aminopyridine formation [14]. This methodology can be adapted for hydroxylation through hydrolysis of the intermediate amino compound or direct nucleophilic attack by hydroxide ion under appropriate conditions [15].

Advanced nucleophilic substitution strategies have been developed that exploit the electronic properties of substituted pyridines. The presence of electron-withdrawing groups such as trifluoromethyl enhances the electrophilic character of the pyridine ring, facilitating nucleophilic attack at the 2-position [16]. These reactions typically proceed under milder conditions and demonstrate improved regioselectivity compared to unactivated substrates.

Directed Lithiation and Hydroxylation

Directed lithiation has emerged as one of the most powerful methods for regioselective pyridine functionalization [17]. This approach involves the treatment of substituted pyridines with organolithium reagents under anhydrous conditions at low temperatures, typically -78°C [18]. The presence of directing metalating groups such as amides, carbamates, or other heteroatoms facilitates selective lithiation at adjacent positions through coordination-assisted deprotonation.

The hydroxylation of lithiated pyridine intermediates can be achieved through various electrophilic trapping reactions. Common hydroxylating agents include molecular oxygen, N-oxides, and peroxide reagents [17]. The reaction typically proceeds with excellent regioselectivity, yielding 60-85% of the desired hydroxylated products. The methodology is particularly effective when combined with protecting group strategies to control reactivity and selectivity.

Recent developments in directed lithiation have focused on the use of less nucleophilic lithium reagents such as lithium diisopropylamide (LDA) and lithium 2,2,6,6-tetramethylpiperidide (LTMP) [18]. These reagents minimize competing nucleophilic addition reactions while maintaining high effectiveness for directed deprotonation. The combination of these reagents with appropriate directing groups enables highly selective hydroxylation at the 2-position of pyridines.

Iodination at the 4-Position

Regioselective Halogenation Protocols

The regioselective introduction of iodine at the 4-position of pyridines has been achieved through various halogenation protocols [19]. Traditional methods often employ molecular iodine in combination with oxidizing agents such as nitric acid or hydrogen peroxide, though these conditions can be harsh and lead to multiple substitution products [20]. Modern approaches have focused on developing milder and more selective iodination procedures.

Hypervalent iodine reagents have emerged as particularly effective tools for regioselective pyridine iodination [21]. These reagents, such as phenyliodine diacetate (PIDA) in combination with potassium iodide, enable clean C-H iodination under mild aqueous conditions at room temperature [22]. The methodology demonstrates excellent regioselectivity and typically achieves yields of 80-95% with minimal formation of regioisomeric products.

Recent developments in iodination methodology have incorporated mechanochemical approaches that eliminate the need for organic solvents [20]. These solvent-free protocols involve grinding the pyridine substrate with molecular iodine and appropriate oxidizing agents, achieving high yields and excellent selectivity within 20-30 minutes. The methodology is particularly attractive from an environmental perspective and demonstrates potential for large-scale applications.

Mechanistic Insights into Iodination

The mechanism of pyridine iodination involves the formation of electrophilic iodine species that undergo substitution at electron-rich positions of the pyridine ring [23]. In the presence of oxidizing agents, molecular iodine is converted to more reactive electrophilic species such as iodonium ions or hypoiodous acid [24]. These intermediates demonstrate enhanced reactivity toward aromatic substrates and enable substitution under milder conditions.

The regioselectivity of iodination is primarily controlled by the electronic properties of the pyridine substrate [25]. Electron-withdrawing substituents such as trifluoromethyl groups direct substitution away from adjacent positions, while electron-donating groups enhance reactivity at nearby sites. The 4-position of pyridines is particularly favored for electrophilic substitution due to its electronic properties and steric accessibility.

Computational studies have provided valuable insights into the transition states and intermediates involved in pyridine iodination [23]. These investigations reveal that the reaction proceeds through a concerted mechanism involving simultaneous C-H bond breaking and C-I bond formation. The activation energy for this process is significantly influenced by the electronic nature of the pyridine substrate and the specific iodinating reagent employed.

Trifluoromethylation at the 6-Position

Traditional and Emerging Trifluoromethylation Techniques

The introduction of trifluoromethyl groups into pyridine rings has gained tremendous importance due to the prevalence of this functionality in pharmaceutical and agrochemical compounds [26]. Traditional trifluoromethylation methods have relied on the use of trifluoromethyl copper reagents or the Swarts reaction, though these approaches often require harsh conditions and suffer from limited functional group compatibility [27].

The development of photoredox catalysis has revolutionized trifluoromethylation methodology, enabling the use of readily available trifluoroacetic acid derivatives as CF₃ sources [28]. These reactions typically employ ruthenium or iridium photocatalysts in combination with pyridine N-oxides as oxidants, achieving excellent yields of 65-85% under mild conditions [29]. The methodology demonstrates broad substrate scope and functional group tolerance, making it particularly valuable for late-stage functionalization.

Recent advances in trifluoromethylation have focused on the development of metal-free protocols that avoid the use of expensive transition metal catalysts [30]. These approaches often utilize trifluoroacetic acid or its anhydride as the CF₃ source, activated through various chemical or photochemical methods. The resulting trifluoromethyl radicals or ions can then be introduced into pyridine rings through appropriate coupling reactions.

Radical, Ionic, and Transition Metal-Catalyzed Methods

Radical trifluoromethylation has emerged as one of the most versatile approaches for introducing CF₃ groups into pyridine rings [28]. These reactions typically involve the generation of trifluoromethyl radicals through photochemical or chemical activation of appropriate precursors. The radicals can then undergo addition to pyridine rings, often with high regioselectivity for the 3-position, though electronic effects can direct substitution to other positions [31].

Ionic trifluoromethylation methods have been developed that utilize either nucleophilic or electrophilic trifluoromethyl sources [30]. Nucleophilic trifluoromethylation typically employs reagents such as trimethylsilyl trifluoromethide (TMSCF₃) or Ruppert-Prakash reagent, while electrophilic methods use reagents like Umemoto's reagent or Togni's reagent [32]. These approaches often require activation of the pyridine substrate through N-methylation or N-oxidation.

Transition metal-catalyzed trifluoromethylation has proven particularly effective for constructing C-CF₃ bonds in pyridine systems [26]. Copper-catalyzed methods have been extensively developed, utilizing various CF₃ sources in combination with boronic acids or other organometallic reagents [26]. Palladium-catalyzed approaches have also demonstrated success, particularly for cross-coupling reactions involving aryl halides and CF₃ sources [33].

Sequential and One-Pot Synthetic Routes

The development of efficient synthetic sequences for 2-hydroxy-4-iodo-6-(trifluoromethyl)pyridine requires careful consideration of the order of functional group introduction and the compatibility of reaction conditions [34]. Sequential approaches typically involve the step-wise introduction of each substituent, allowing for optimization of individual transformations while maintaining high overall yields.

One-pot multicomponent reactions have gained significant attention as efficient alternatives to sequential synthesis [35]. These approaches combine multiple reaction components in a single vessel, enabling the formation of complex products through cascading reaction sequences. The methodology typically achieves overall yields of 60-80% while significantly reducing reaction time and minimizing waste generation [3].

Recent developments in flow chemistry have enabled the continuous synthesis of complex pyridine derivatives through sequential reaction chambers [36]. These approaches allow for precise control of reaction conditions and residence times, leading to improved yields and selectivity. The methodology is particularly valuable for reactions requiring different temperature or pressure conditions for each step.

Purification and Characterization of Synthetic Intermediates

The purification of pyridine derivatives presents unique challenges due to their basic nature and potential for metal coordination [37]. Traditional column chromatography using silica gel or alumina remains the most widely employed purification method, though careful attention must be paid to the choice of eluent systems to avoid product decomposition or poor resolution [38].

Recrystallization techniques have been developed specifically for pyridine derivatives, often employing polar protic solvents such as ethanol or methanol [37]. The formation of crystalline salts with appropriate acids can significantly improve purification efficiency and product stability. Common counterions include hydrogen sulfate, hydrochloride, and organic acids such as tartaric acid or citric acid.

Advanced characterization techniques including nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy provide essential structural confirmation for synthetic intermediates [39]. The presence of multiple heteroatoms and electronegative substituents creates characteristic spectroscopic signatures that enable unambiguous identification of products and intermediates.

Scalability and Green Chemistry Considerations

The scalability of synthetic routes to 2-hydroxy-4-iodo-6-(trifluoromethyl)pyridine must consider both economic and environmental factors [40]. Industrial-scale synthesis requires the use of readily available starting materials, efficient reaction conditions, and environmentally benign solvents and reagents. The implementation of green chemistry principles has become increasingly important in pharmaceutical and agrochemical manufacturing.

Solvent selection plays a crucial role in developing sustainable synthetic processes [41]. The replacement of toxic organic solvents with water, ethanol, or ionic liquids can significantly reduce the environmental impact of synthesis while maintaining high reaction efficiency [42]. Solvent-free protocols have also been developed that eliminate solvent-related waste entirely [10].

The development of renewable feedstocks for pyridine synthesis represents a significant advancement in sustainable chemistry [43]. Bio-based starting materials derived from glycerol, biomass, or agricultural waste can provide sustainable alternatives to petroleum-based precursors. These approaches often require the development of new catalytic systems but offer significant environmental benefits [44].

Process intensification through microwave heating, flow chemistry, and other advanced technologies can significantly improve the efficiency of pyridine synthesis [10]. These approaches typically reduce reaction times, improve yields, and minimize energy consumption compared to conventional heating methods. The implementation of real-time monitoring and process analytical technology enables precise control of reaction conditions and product quality [41].

The integration of green chemistry principles into synthetic route design requires consideration of the entire product lifecycle, from raw material sourcing to waste disposal [45]. The development of biodegradable products and the implementation of circular economy principles are becoming increasingly important considerations in synthetic methodology development [42].

XLogP3

Explore Compound Types